molecular formula C32H32ClN3O B11641453 1-(9H-carbazol-9-yl)-3-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}propan-2-ol

1-(9H-carbazol-9-yl)-3-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}propan-2-ol

Cat. No.: B11641453
M. Wt: 510.1 g/mol
InChI Key: ZBOLDFALAJJQAG-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}propan-2-ol is a complex organic compound that features a carbazole moiety, a piperazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}propan-2-ol typically involves multiple steps. One common approach is to start with the carbazole moiety, which is then functionalized to introduce the piperazine ring and the chlorophenyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}propan-2-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}propan-2-ol involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(9H-carbazol-9-yl)-3-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C32H32ClN3O

Molecular Weight

510.1 g/mol

IUPAC Name

1-carbazol-9-yl-3-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C32H32ClN3O/c33-26-16-14-25(15-17-26)32(24-8-2-1-3-9-24)35-20-18-34(19-21-35)22-27(37)23-36-30-12-6-4-10-28(30)29-11-5-7-13-31(29)36/h1-17,27,32,37H,18-23H2

InChI Key

ZBOLDFALAJJQAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C(C5=CC=CC=C5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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